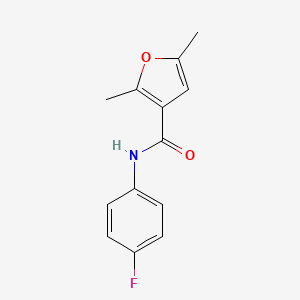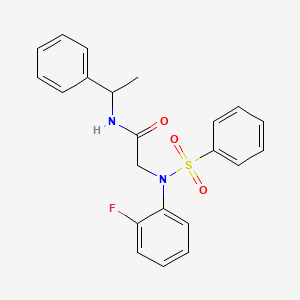
N-(4-fluorophenyl)-2,5-dimethyl-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2,5-dimethyl-3-furamide, also known as 4F-MDMB-BICA, is a synthetic cannabinoid that has recently gained popularity in the research community due to its potential therapeutic applications. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, but has a unique chemical structure that may offer advantages over these other compounds.
Mécanisme D'action
Like other synthetic cannabinoids, N-(4-fluorophenyl)-2,5-dimethyl-3-furamide acts on the cannabinoid receptors in the brain and body. Specifically, this compound is a potent agonist of the CB1 receptor, which is responsible for many of the psychoactive effects of cannabinoids. It is also a partial agonist of the CB2 receptor, which is involved in immune function and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluorophenyl)-2,5-dimethyl-3-furamide are similar to those of other synthetic cannabinoids. This compound produces a range of psychoactive effects, including euphoria, relaxation, and altered perception. It also has a number of physiological effects, such as increased heart rate, decreased blood pressure, and dry mouth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-fluorophenyl)-2,5-dimethyl-3-furamide in lab experiments is that it is a potent and selective agonist of the CB1 receptor, which makes it useful for studying the effects of cannabinoids on the brain. However, like other synthetic cannabinoids, this compound has a high potential for abuse and may pose risks to researchers who handle it. Additionally, the legality of this compound varies by jurisdiction, which may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research involving N-(4-fluorophenyl)-2,5-dimethyl-3-furamide. One area of interest is the compound's potential therapeutic applications, particularly in the treatment of inflammatory diseases and pain. Another area of interest is the compound's effects on the brain and behavior, which may shed light on the mechanisms underlying the psychoactive effects of cannabinoids. Finally, researchers may investigate the safety and efficacy of this compound compared to other synthetic cannabinoids, as well as its potential for abuse and dependence.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-2,5-dimethyl-3-furamide involves the reaction of 4-fluoroaniline with 2,5-dimethyl-3-furoyl chloride in the presence of a base catalyst. This reaction results in the formation of the target compound, which can be purified using standard chromatography techniques.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-2,5-dimethyl-3-furamide has been the subject of several scientific studies in recent years, with researchers investigating its potential therapeutic applications. One study found that this compound has potent anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis. Another study found that N-(4-fluorophenyl)-2,5-dimethyl-3-furamide has analgesic properties, suggesting that it may be useful in the treatment of pain.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-8-7-12(9(2)17-8)13(16)15-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJJFLLVXINBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2,5-dimethylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B4986526.png)
![N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]acetamide](/img/structure/B4986537.png)

![1'-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4986557.png)
![N~2~-(2,3-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4986560.png)

![5-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4986569.png)
![1-(2-methoxyethyl)-3-(1-naphthylmethyl)-8-(3-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4986577.png)
![1-(1,3-benzodioxol-5-yl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4986583.png)
![1,1'-[(phenylsulfonyl)methylene]dibenzene](/img/structure/B4986593.png)


![N-(3-{N-[(4-ethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B4986629.png)